molecular formula C19H19N5O B1209870 4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone

4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone

Cat. No. B1209870
M. Wt: 333.4 g/mol
InChI Key: UDDKKSYJXXGONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Anticancer Properties

4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone has been explored for its potential in anticancer therapy. For instance, Ghorab et al. (2014) synthesized pyrazolone derivatives bearing biologically active moieties and tested them against human tumor breast cancer cell lines. Several compounds demonstrated significant anticancer activity, highlighting the potential of 4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

Antimicrobial Activity

Research indicates that these compounds also possess antimicrobial properties. Soliman et al. (2001) prepared novel pyrazolylbenzimidazole derivatives, including variations of 4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone, and found them effective against various bacteria and fungi, including E. coli and Candida albicans (Soliman, Habib, Ashour, & el-Taiebi, 2001).

Synthesis and Characterization

The process of synthesizing and characterizing these compounds is crucial for understanding their potential applications. Dayakar et al. (2015) reported the novel approach of synthesizing substituted 1H-benzimidazoles, pyrazolones, and pyrazoles, which includes the chemical structure (Dayakar, Jyothi, Suman, & Raju, 2015).

Potential in Prostate Cancer Therapy

Nakao et al. (2014) developed 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives as prostate cancer antigen-1 inhibitors, including derivatives of 4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone, showing promise in prostate cancer therapy (Nakao et al., 2014).

Anti-Diabetic Studies

Ibraheem et al. (2020) synthesized a series of compounds including 4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone derivatives, which showed significant α-glucosidase inhibition activity, suggesting potential in anti-diabetic treatments (Ibraheem et al., 2020).

properties

Product Name

4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H19N5O/c1-13-18(19(25)24(23(13)2)14-8-4-3-5-9-14)20-12-17-21-15-10-6-7-11-16(15)22-17/h3-11,20H,12H2,1-2H3,(H,21,22)

InChI Key

UDDKKSYJXXGONM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone
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4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone
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4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone
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4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone

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